Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyano group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylic acid under appropriate conditions to form the desired ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:
Uniqueness
The unique combination of a benzyl group, a cyano group, and a trifluoromethyl group in this compound imparts distinct chemical and physical properties. These include enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H15F3N2O2 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H15F3N2O2/c16-15(17,18)13-8-12(9-19)6-7-20(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-8,10H2 |
InChI Key |
BWFGULIBAJQCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C#N)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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